molecular formula C10H18N4 B15217735 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine

2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine

Cat. No.: B15217735
M. Wt: 194.28 g/mol
InChI Key: ODBXNTJRCZPGNM-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine is a sophisticated chemical building block designed for advanced research applications, particularly in pharmaceutical development and coordination chemistry. This compound features a hybrid structure combining a 3,5-dimethylpyrazole heterocycle with a 6-methylpiperazine ring, making it a valuable precursor for the synthesis of novel molecular entities. The 3,5-dimethylpyrazole moiety is a well-established scaffold in medicinal chemistry, known for its role in creating compounds with diverse biological profiles, including potential anticancer and anti-inflammatory activities . Furthermore, pyrazole derivatives are extensively used in coordination chemistry to create polydentate ligands, such as tris(pyrazolyl)borates or pyrazolyldiphosphines, which form complexes with various metal ions for catalytic and material science applications . The incorporation of the piperazine group, a common privilege structure in drug discovery, enhances the molecule's ability to interact with biological targets and improves its pharmacokinetic properties, as seen in numerous bioactive molecules . Researchers can utilize this compound as a key intermediate to develop new chemical tools, explore structure-activity relationships (SAR) in drug discovery programs, or construct complex ligand systems for catalysis. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. All necessary safety data sheets (SDS) and handling protocols should be consulted prior to use.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

2-(3,5-dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine

InChI

InChI=1S/C10H18N4/c1-6-4-11-5-9(12-6)10-7(2)13-14-8(10)3/h6,9,11-12H,4-5H2,1-3H3,(H,13,14)

InChI Key

ODBXNTJRCZPGNM-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(N1)C2=C(NN=C2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine typically involves the reaction of 3,5-dimethylpyrazole with a suitable piperazine derivative under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with a halogenated piperazine compound. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger volumes of reactants. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring facilitates nucleophilic substitution at its secondary amine sites. Key reactions include:

Alkylation
Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields quaternary ammonium derivatives:

Compound+R-XBaseR-substituted piperazine+HX\text{Compound} + \text{R-X} \xrightarrow{\text{Base}} \text{R-substituted piperazine} + \text{HX}

Reagent Conditions Product Yield Reference
Methyl iodideK₂CO₃, DMF, 60°CN-Methylpiperazine derivative78%
Benzyl chlorideEt₃N, THF, refluxN-Benzylpiperazine analog65%

Acylation
Acetyl chloride or anhydrides react with the piperazine amine to form amides:

Compound+Ac₂ODMAPN-Acetylated derivative\text{Compound} + \text{Ac₂O} \xrightarrow{\text{DMAP}} \text{N-Acetylated derivative}

  • Acetylation occurs selectively at the less hindered piperazine nitrogen.

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring undergoes EAS at the C-4 position due to electron-donating methyl groups:

Nitration
Reaction with HNO₃/H₂SO₄ introduces nitro groups:

Pyrazole ring+HNO₃H₂SO₄4-Nitro-pyrazole derivative\text{Pyrazole ring} + \text{HNO₃} \xrightarrow{\text{H₂SO₄}} \text{4-Nitro-pyrazole derivative}

  • Yields depend on reaction temperature (50–70% at 0–5°C) .

Sulfonation
Fuming H₂SO₄ produces sulfonic acid derivatives:

Pyrazole+H₂SO₄Pyrazole-4-sulfonic acid\text{Pyrazole} + \text{H₂SO₄} \rightarrow \text{Pyrazole-4-sulfonic acid}

  • Subsequent reactions with SOCI₂ convert sulfonic acids to sulfonyl chlorides.

Condensation Reactions

The compound participates in Schiff base formation and cyclocondensation:

Schiff Base Synthesis
Reaction with aldehydes (e.g., terephthalaldehyde) forms imine-linked products:

Compound+R-CHOImine-bridged dimer+H₂O\text{Compound} + \text{R-CHO} \rightarrow \text{Imine-bridged dimer} + \text{H₂O}

Aldehyde Catalyst Product Structure Application Reference
TerephthalaldehydeMeOH, refluxBis-pyrazolyl-phenylenediamineMetal-organic frameworks

Cyclocondensation
With β-ketoesters, it forms fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) .

Metal Coordination

The pyrazole nitrogen and piperazine amine act as ligands for transition metals:

Metal Salt Reaction Conditions Complex Structure Stability Reference
CuCl₂Ethanol, 25°C[Cu(Compound)₂Cl₂]High
Pd(OAc)₂DMF, 80°CPd-piperazine-pyrazole coordinationModerate

Oxidation and Reduction

  • Oxidation : KMnO₄ in acidic media oxidizes the pyrazole methyl groups to carboxylates .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to pyrazoline derivatives.

Biological Activity Modulation

Structural modifications impact pharmacological properties:

Modification Biological Target Effect Source
N-AcylationMET kinaseEnhanced inhibition (IC₅₀ = 12 nM)
SulfonationMuscarinic receptors (M₄)Allosteric modulation (pK_B = 6.5)

Key Reactivity Insights

  • The piperazine moiety dominates nucleophilic reactions, while the pyrazole ring directs electrophilic substitutions.

  • Steric hindrance from 3,5-dimethyl groups limits substitution at pyrazole C-3 and C-5 positions .

  • Hybrid derivatives (e.g., sulfonamide-linked analogs) show improved metabolic stability and target affinity .

This reactivity profile positions the compound as a versatile scaffold in drug discovery and materials science.

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The piperazine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Pyrazole-Pyrimidine Derivatives

Compounds such as N-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide () share the 3,5-dimethylpyrazole subunit but incorporate additional heterocyclic systems (pyrimidine and furyl groups).

Pyrazolotriazolopyrimidines and Isomerization Products

describes pyrazolo[3,4-d]pyrimidine derivatives (e.g., compound 3 ) and their isomerization products. These molecules exhibit fused heterocyclic systems, which increase rigidity and planar surface area compared to the target compound. For example, (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3 ) includes a hydrazine substituent that may enhance metal-chelation properties, a feature absent in the target compound. The absence of fused rings in the target molecule suggests differences in conformational flexibility and binding modes .

Tetrazine-Pyrazole Hybrids

The compound N00-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-yl]butanohydrazide () incorporates a 1,2,4,5-tetrazine ring, known for its electron-deficient nature and utility in bioorthogonal chemistry. This highlights how heterocycle selection dictates functional applications: the target compound’s piperazine may favor solubility and basicity, while tetrazine derivatives prioritize click-chemistry compatibility .

Functional Group Compatibility

The acetamide linker in ’s compound suggests compatibility with amide-bond-forming reactions, whereas the target compound’s direct pyrazole-piperazine linkage may require Ullmann or Buchwald-Hartwig coupling. The absence of sensitive functional groups (e.g., tetrazines) in the target compound implies greater stability under standard storage conditions compared to ’s hydrazide-tetrazine hybrid .

Pharmacological and Physicochemical Properties

Solubility and Basicity

Piperazine derivatives generally exhibit enhanced water solubility due to their basic amine groups. In contrast, pyrazolopyrimidines () with tolyl groups may display lower solubility due to increased hydrophobicity .

Bioactivity Considerations

While specific data for the target compound are unavailable, structurally related piperazine-pyrazole hybrids are explored in kinase inhibition and neurotransmitter modulation. For instance, the acetamide derivative in could target ATP-binding pockets, whereas the target compound’s simpler structure might favor GPCR interactions. The lack of a pyrimidine ring may reduce off-target effects associated with intercalation .

Comparative Data Table

Property Target Compound Compound Compound (3)
Molecular Weight ~235 g/mol (estimated) ~466 g/mol ~245 g/mol
Key Functional Groups 3,5-Dimethylpyrazole, methylpiperazine Pyrazole, pyrimidine, acetamide Pyrazolopyrimidine, hydrazine
Heterocyclic Systems 2 (pyrazole, piperazine) 3 (pyrazole, pyrimidine, furyl) 2 (pyrazole, pyrimidine)
Predicted Solubility Moderate (polar groups) Low (hydrophobic substituents) Low-moderate
Synthetic Complexity Low (2-step coupling) High (multi-step cyclization) Moderate (isomerization required)

Biological Activity

2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine is a heterocyclic compound that combines a pyrazole ring with a piperazine ring. This structure has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The dual-ring configuration may enhance its versatility and effectiveness in various applications.

PropertyValue
Molecular FormulaC10H18N4
Molecular Weight194.28 g/mol
IUPAC NameThis compound
InChIInChI=1S/C10H18N4/c1-6-4-11-5-9(12-6)10-7(2)13-14-8(10)3/h6,9,11-12H,4-5H2,1-3H3,(H,13,14)
Canonical SMILESCC1CNCC(N1)C2=C(NN=C2C)C

Antimicrobial Properties

Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial activity. A study evaluating various pyrazole derivatives found that those similar to this compound demonstrated potent activity against several bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial enzymes or disruption of cell wall synthesis .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. For instance, compounds with similar structures were tested against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HEPG-2 (liver cancer). These studies revealed that certain derivatives could induce apoptosis and inhibit cell proliferation effectively .

Case Study: Apoptosis Induction

In a comparative study involving derivatives of niclosamide and isatin, it was found that compounds structurally related to this compound exhibited significant apoptosis-inducing capabilities in HCT-116 cells. Mechanistic investigations showed upregulation of pro-apoptotic genes (BAX) and downregulation of anti-apoptotic genes (Bcl-2), suggesting a robust apoptotic pathway activation .

Antifungal Activity

The antifungal properties of pyrazole derivatives have also been documented. In vitro assays indicated that compounds similar to this compound could inhibit the growth of various fungal strains by targeting specific metabolic pathways essential for fungal survival .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

Enzyme Inhibition: The pyrazole moiety can bind to active sites on enzymes involved in critical metabolic pathways.

Cell Membrane Permeability: The piperazine ring enhances the compound's ability to cross cellular membranes, increasing bioavailability.

Gene Regulation: Studies have shown that this compound can modulate gene expression related to apoptosis and cell cycle regulation .

Comparison with Similar Compounds

Compound NameBiological Activity
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridineAnticancer and antimicrobial properties
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propionic acidAntioxidant and potential anticancer effects

The unique combination of the pyrazole and piperazine rings in this compound may confer distinct biological properties that differ from other similar compounds.

Q & A

Q. What are the standard synthetic routes for 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the preparation of pyrazole and piperazine intermediates. For example, pyrazole derivatives are synthesized via condensation of substituted hydrazines with ketones under reflux in ethanol (6–8 hours, 20 mL solvent) . Piperazine coupling may require nucleophilic substitution or alkylation, with solvent choice (e.g., ethanol, DMSO) and catalysts (e.g., pyridine) critical for regioselectivity . Optimization involves adjusting temperature (room temperature vs. reflux), stoichiometry, and purification methods (e.g., preparative TLC or crystallization) .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton environments and connectivity, while Mass Spectrometry (MS) verifies molecular weight and fragmentation patterns . X-ray crystallography, as demonstrated for structurally analogous pyrazole-tetrazine hybrids, provides definitive bond lengths, angles, and crystal packing (monoclinic system, space group P21/n) . High-resolution data (e.g., a = 10.977 Å, β = 99.798°) ensure accurate structural assignment .

Q. What biological activities are associated with this compound, and how are they evaluated experimentally?

  • Methodological Answer : Piperazine-pyrazole hybrids are screened for pharmacological activity (e.g., enzyme inhibition, receptor binding) using assays like:
  • In vitro enzyme inhibition (e.g., MMP-9, VEGFR2) with IC₅₀ determination via spectrophotometric methods .
  • Cellular viability assays (e.g., MTT) to assess cytotoxicity .
  • Molecular docking to predict binding modes to target proteins (e.g., dopamine D3 receptor) .
    Structural analogs show activity dependent on substituent positioning (e.g., 3,5-dimethyl groups enhance steric hindrance) .

Advanced Research Questions

Q. How can contradictory data in synthetic yields or biological activity be resolved?

  • Methodological Answer : Contradictions often arise from divergent reaction conditions or impurities. Strategies include:
  • Reproducibility checks : Replicate reactions with controlled variables (e.g., anhydrous solvents, inert atmosphere) .
  • Purity assessment : Use HPLC or elemental analysis to rule out byproducts .
  • Biological assay validation : Compare results across multiple cell lines or enzyme batches to isolate batch-specific artifacts .

Q. What environmental fate studies are relevant for this compound, and how are they designed?

  • Methodological Answer : Environmental impact studies follow frameworks like Project INCHEMBIOL, which assess:
  • Physicochemical properties : LogP, solubility, and stability in abiotic/biotic compartments .
  • Degradation pathways : Hydrolysis, photolysis, or microbial metabolism under simulated environmental conditions (e.g., pH 7.4, 25°C) .
  • Ecotoxicity : Daphnia magna or algal growth inhibition tests to evaluate acute/chronic effects .

Q. How can computational modeling enhance the understanding of this compound’s reactivity or bioactivity?

  • Methodological Answer : Computational tools include:
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction transition states .
  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., piperazine flexibility in binding pockets) .
  • QSAR models : Correlate substituent effects (e.g., methyl groups) with bioactivity using training sets from analogs .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer : Scale-up challenges include heat transfer and purification efficiency. Solutions involve:
  • Flow chemistry : Continuous reactors improve temperature control and reduce exothermic risks .
  • Green solvents : Replace DMSO/chloroform with ethanol or water-miscible alternatives to simplify workup .
  • Automated purification : Flash chromatography systems enhance reproducibility for gram-scale batches .

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